3-Fluoro-4-(trifluoromethyl)benzophenone
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Description
3-Fluoro-4-(trifluoromethyl)benzophenone is a fluorinated benzophenone derivative that has been the subject of various studies due to its potential applications in the field of organic chemistry and materials science. The presence of fluorine atoms significantly alters the physical and chemical properties of the compound, making it a valuable entity for research in developing new materials and pharmaceuticals.
Synthesis Analysis
The synthesis of fluorinated benzophenones, including compounds similar to 3-Fluoro-4-(trifluoromethyl)benzophenone, has been explored through various methods. One approach involves the activation of the benzylic sp3 C–F bond using triflic acid, which enables the reaction of trifluoromethylated arenes with benzene to yield benzophenones under Brønsted acid catalysis . Another method includes the one-pot synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone, which could potentially be adapted for the synthesis of related fluorinated benzophenones .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-(trifluoromethyl)benzophenone is characterized by the presence of a trifluoromethyl group and a fluorine atom attached to a benzophenone core. This structure is expected to exhibit strong electron-withdrawing effects due to the highly electronegative fluorine atoms, which could influence the reactivity and stability of the molecule.
Chemical Reactions Analysis
Fluorinated benzophenones can participate in various chemical reactions. For instance, they can be used as intermediates in the synthesis of polyimides, as demonstrated by the reaction of a fluorine-containing aromatic diamine with aromatic dianhydrides . Additionally, the Suzuki–Miyaura cross-coupling reaction has been employed to selectively functionalize benzophenone derivatives at specific positions, which could be applicable to the modification of 3-Fluoro-4-(trifluoromethyl)benzophenone .
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into the benzophenone structure has a profound impact on the physical and chemical properties of the compound. Fluorinated benzophenones generally exhibit increased thermal stability, low moisture absorption, and high hygrothermal stability, which are desirable properties for materials used in high-performance applications . The electron-withdrawing nature of the fluorine atoms also affects the electronic properties of the molecule, potentially leading to low dielectric constants and improved mechanical properties .
Safety And Hazards
properties
IUPAC Name |
[3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O/c15-12-8-10(6-7-11(12)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIRNKSQHDWCIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372137 |
Source
|
Record name | 3-Fluoro-4-(trifluoromethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(trifluoromethyl)benzophenone | |
CAS RN |
243128-47-4 |
Source
|
Record name | 3-Fluoro-4-(trifluoromethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 243128-47-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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